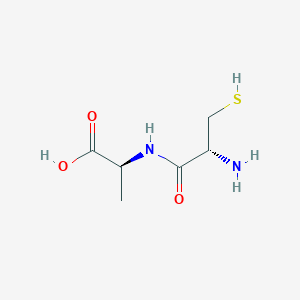![molecular formula C12H10N2OS B14439461 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione CAS No. 75407-66-8](/img/structure/B14439461.png)
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyimino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione typically involves the condensation of 1-phenylpyridine-2-thione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学研究应用
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions, further influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound also features a hydroxyimino group and is studied for its antioxidant properties.
1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime: Known for its potential pharmacological applications.
Uniqueness
3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
75407-66-8 |
|---|---|
分子式 |
C12H10N2OS |
分子量 |
230.29 g/mol |
IUPAC 名称 |
3-(hydroxyiminomethyl)-1-phenylpyridine-2-thione |
InChI |
InChI=1S/C12H10N2OS/c15-13-9-10-5-4-8-14(12(10)16)11-6-2-1-3-7-11/h1-9,15H |
InChI 键 |
HRKGIZGYQVXYLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


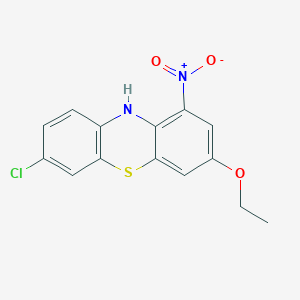
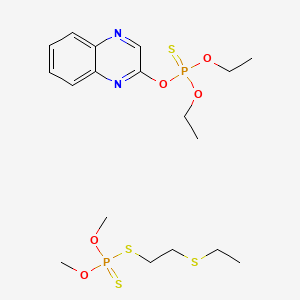


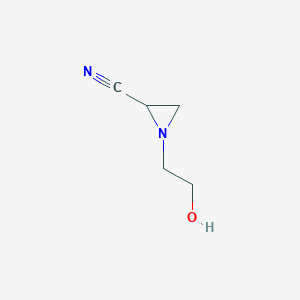

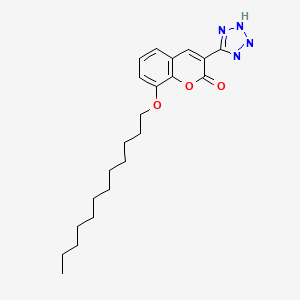



![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

